molecular formula C13H11N3 B1308837 5-(2-Naphthyl)-1H-pyrazol-3-amine CAS No. 209224-90-8

5-(2-Naphthyl)-1H-pyrazol-3-amine

Cat. No.: B1308837
CAS No.: 209224-90-8
M. Wt: 209.25 g/mol
InChI Key: IEWCDCBGMJMROZ-UHFFFAOYSA-N
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Description

5-(2-Naphthyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(2-Naphthyl)-1H-pyrazol-3-amine is the Gonadotropin-releasing hormone receptor (GNRHR) . This receptor mediates the action of Gonadotropin-releasing hormone (GnRH) to stimulate the secretion of the gonadotropic hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Mode of Action

The compound interacts with its target, the GNRHR, by association with G-proteins that activate a phosphatidylinositol-calcium second messenger system . This interaction results in changes in the cellular activity, leading to the secretion of LH and FSH.

Biochemical Pathways

The compound affects the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . The downstream effects of this pathway include the regulation of gonadotropin release, which influences various reproductive processes.

Pharmacokinetics

Similar compounds have shown a median t max of 50–72 h and a mean apparent terminal T 1/2 of 34–57 h . The bioavailability of such compounds is often influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on the GnRH signaling pathway. By interacting with the GNRHR, the compound can stimulate the secretion of LH and FSH, which are key hormones in the regulation of reproductive processes .

Properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCDCBGMJMROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395971
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209224-90-8
Record name 5-(2-Naphthalenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209224-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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